molecular formula C14H22ClNO2 B088529 (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride CAS No. 1217789-95-1

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride

Cat. No. B088529
M. Wt: 271.78 g/mol
InChI Key: NPVGFMZLBRNQHM-YDALLXLXSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including enantioselective alkylation, reduction, and cyclization reactions. One approach for synthesizing amino acid derivatives involves the enantioselective alkylation of propanoic acid tert-butyl esters, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Shirakawa et al., 2014). Another method describes the synthesis of phenyl butanoic acid from nitro reduction and carbonyl reduction steps, indicating the versatility of synthetic approaches for similar compounds (Yuan Guo-qing, 2013).

Molecular Structure Analysis

The incorporation of tert-butyl groups in molecules like (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride affects their molecular conformation and stability. Studies on similar compounds, such as perfluoro-tert-butyl 4-hydroxyproline, reveal how substituents influence molecular conformation, which is crucial for their biological activity and detection via techniques like 19F NMR (Tressler & Zondlo, 2014).

Safety And Hazards

The compound is classified as a warning signal word. It may cause harm if swallowed, and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(3S)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVGFMZLBRNQHM-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375865
Record name (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride

CAS RN

1217789-95-1
Record name (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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